1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide
Description
1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with hydroxyl and methyl groups, a sulfonyl bridge, and a piperidine-3-carboxamide moiety linked to a pyridin-4-ylmethyl group.
Properties
Molecular Formula |
C17H21N5O5S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H21N5O5S/c1-11-14(16(24)21-17(25)20-11)28(26,27)22-8-2-3-13(10-22)15(23)19-9-12-4-6-18-7-5-12/h4-7,13H,2-3,8-10H2,1H3,(H,19,23)(H2,20,21,24,25) |
InChI Key |
ZLSTYHPUSIZMIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation and Functionalization
The synthesis typically begins with constructing the 2,4-dihydroxy-6-methylpyrimidine core. A common approach involves cyclocondensation of urea derivatives with β-keto esters under acidic conditions. For example, heating methyl acetoacetate with urea in the presence of sulfuric acid yields 6-methyluracil, which is subsequently functionalized at the 5-position via electrophilic substitution.
Key Reaction:
Sulfonation of the Pyrimidine Core
Sulfonation at the 5-position of the pyrimidine ring is achieved using sulfonating agents such as chlorosulfonic acid or sulfur trioxide. This step requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate. The resulting 5-sulfonylpyrimidine is then stabilized via salt formation.
Example Conditions:
-
Reagent: Chlorosulfonic acid (ClSOH)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0–5°C
Piperidine Carboxamide Synthesis
Preparation of Piperidine-3-carboxamide Intermediate
Piperidine-3-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl) and subsequently coupled with 4-(aminomethyl)pyridine via nucleophilic acyl substitution. Triethylamine (TEA) is employed to scavenge HCl, driving the reaction to completion.
Reaction Mechanism:
Sulfonyl Coupling Reaction
The sulfonyl group is introduced via a nucleophilic displacement reaction between the 5-sulfonylpyrimidine and the piperidine carboxamide. This step often employs coupling agents like 1,1'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) to facilitate bond formation.
Optimized Conditions:
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | CDI | |
| Solvent | Dimethylformamide (DMF) | |
| Temperature | 25°C | |
| Reaction Time | 12–16 hours | |
| Yield | 65–70% |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis leverages continuous flow reactors to enhance mixing efficiency and thermal control. For instance, the sulfonation step is performed in a microreactor with a residence time of 2–3 minutes, achieving 85% conversion efficiency.
Purification Strategies
-
Chromatography: Reverse-phase HPLC using C18 columns removes unreacted intermediates.
-
Crystallization: Recrystallization from ethanol/water mixtures (3:1 v/v) yields >99% purity.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 386.5 g/mol. The structural characteristics of the compound facilitate interactions with biological targets, making it a subject of interest in drug development.
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that derivatives of piperidine, including this compound, exhibit anticancer properties. The sulfonyl group enhances the compound's ability to interact with specific enzymes involved in tumor progression. Studies have shown that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
-
Anti-Diabetic Effects :
- Piperidine derivatives have been investigated for their anti-diabetic properties. The compound may enhance insulin sensitivity or inhibit glucose production in the liver, contributing to better glycemic control . Further studies are required to elucidate its specific mechanisms in diabetes management.
- Anti-inflammatory Properties :
-
Neuroprotective Effects :
- There is growing interest in the neuroprotective properties of piperidine derivatives. This compound may exhibit protective effects against neurodegenerative diseases by inhibiting cholinesterase activity and reducing amyloid-beta aggregation, which are critical factors in Alzheimer's disease progression .
Case Studies and Research Findings
- Study on Anticancer Properties :
- Diabetes Management Research :
- Neuroprotective Studies :
Mechanism of Action
The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Pyrimidine Modifications :
- The target compound features a 2,4-dihydroxy-6-methylpyrimidine core, which contrasts with fluorinated or methoxy-substituted pyrimidines in analogues (e.g., 13p , DprE1-IN-1 ). Hydroxyl groups may enhance solubility but reduce metabolic stability compared to halogenated or alkoxy variants.
- The triazole-pyrimidine hybrid in introduces a heterocyclic expansion, likely improving pesticidal target engagement.
Sulfonyl vs. Carboxamide Linkers: The sulfonyl group in the target compound differs from the methanesulfonamide in or carboxamide in .
Piperidine/Pyridine Interactions :
- The pyridin-4-ylmethyl substituent in the target compound is structurally distinct from the pyrrolopyridine in or cyclopropylmethyl in . Pyridine’s aromaticity may favor π-π stacking in enzyme active sites, whereas bulkier groups (e.g., cyclopropylmethyl) could improve membrane permeability.
Biological Activity :
- While the target compound’s activity is unspecified, analogues like 13p and DprE1-IN-1 highlight pyrimidine derivatives’ versatility in herbicidal and antimicrobial applications. The absence of fluorine or trifluoromethyl groups in the target compound may limit its herbicidal potency compared to 13p .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely involves sulfonylation of the pyrimidine core, followed by piperidine-carboxamide coupling.
- Gaps in Data: No kinetic (e.g., IC₅₀) or thermodynamic (e.g., logP, solubility) data are available for direct comparison. Analogues like and provide indirect insights but lack head-to-head studies.
- Patent Landscape : Compounds in and are patented for pesticidal/herbicidal use, suggesting the target compound may occupy a similar niche, though validation is required.
Biological Activity
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's unique structural features, including a pyrimidine ring, a sulfonyl group, and a piperidine ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of the compound is , with a molecular weight of approximately 386.5 g/mol. Its structure allows for various interactions with biological targets, which are crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This interaction may lead to modulation of various biochemical pathways, contributing to its therapeutic effects .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the piperidine nucleus possess notable antibacterial effects against various strains .
Anticancer Properties
The compound has shown promise in anticancer studies. It has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The mechanism involves interaction with key signaling pathways that regulate cell growth and survival .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations influence biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-furylmethyl)piperidine-4-carboxamide | Contains a furan ring instead of pyridine | Potentially different biological activity due to furan's electronic properties |
| 1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid | Lacks the N-substituent present in the target compound | May exhibit different solubility and reactivity profiles |
Case Studies
- Anticancer Study : A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that the compound significantly reduced cell viability compared to controls. The combination of this compound with doxorubicin showed a synergistic effect, enhancing cytotoxicity beyond that of doxorubicin alone .
- Antimicrobial Evaluation : In a recent evaluation, derivatives of this compound were tested against several bacterial strains. Results indicated strong inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Q & A
Synthesis and Optimization
Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized? The synthesis involves multi-step organic reactions, including sulfonylation of the pyrimidine core and carboxamide coupling. Key steps include:
- Sulfonylation : Reacting 2,4-dihydroxy-6-methylpyrimidine with a sulfonyl chloride derivative under controlled basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Amide Coupling : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt to link the piperidine-3-carboxamide moiety to the pyridinylmethyl group .
Optimize yields by adjusting temperature (0–25°C for sensitive steps), solvent polarity (DMF or DCM for amide bonds), and stoichiometric ratios of intermediates.
Advanced: How can competing side reactions during sulfonylation be mitigated? Monitor reaction progress via HPLC or TLC to detect intermediates. Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent undesired sulfonation at alternative sites. Post-reaction purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) improves purity .
Analytical Characterization
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrimidine C5-sulfonyl and piperidine carboxamide signals) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the sulfonyl and pyridinylmethyl groups .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can residual solvents or byproducts from synthesis be quantified? Use gas chromatography (GC) with flame ionization detection for volatile solvents (e.g., DCM, DMF). For non-volatile byproducts, LC-MS/MS in multiple reaction monitoring (MRM) mode provides sensitivity down to ppm levels .
Biological Activity and Target Identification
Basic: What preliminary assays are suitable for evaluating this compound’s bioactivity?
- Enzyme Inhibition Assays : Test against kinases or dehydrogenases due to the pyrimidine scaffold’s affinity for ATP-binding pockets .
- Cellular Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity .
Advanced: How can target engagement be validated in a complex biological matrix? Employ pull-down assays with biotinylated derivatives or photoaffinity labeling. Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd) .
Data Contradiction and Reproducibility
Basic: How should researchers address variability in synthetic yields between batches? Document all parameters (e.g., solvent lot, humidity, stirring rate) and use design of experiments (DoE) to identify critical factors. Replicate reactions under controlled conditions (e.g., inert atmosphere) .
Advanced: What strategies resolve conflicting bioactivity data across studies? Cross-validate assays in orthogonal systems (e.g., in vitro vs. ex vivo models). Perform meta-analyses of published data to identify confounding variables like cell line genetic drift or assay endpoint differences .
Stability and Degradation Pathways
Basic: What storage conditions prevent hydrolytic degradation of the sulfonyl group? Store lyophilized powder at -20°C in airtight containers with desiccants. Avoid aqueous buffers at pH >8, which may cleave the sulfonyl linkage .
Advanced: How can oxidative degradation products be characterized? Use accelerated stability studies (40°C/75% RH) and analyze degradants via LC-QTOF-MS. Compare fragmentation patterns with synthetic standards of suspected oxidation products (e.g., sulfonic acid derivatives) .
Computational Modeling
Basic: Which computational tools predict binding modes with biological targets? Dock the compound into target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Validate poses with molecular dynamics simulations (AMBER or GROMACS) to assess stability .
Advanced: How can DFT calculations optimize the compound’s electronic properties? Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian 09 at the B3LYP/6-31G* level to predict reactivity at the sulfonyl or carboxamide groups. Compare with experimental UV-Vis spectra for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
